N-(4-hydroxyphenyl)-4-nitrobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
13160-56-0 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-7-3-10(4-8-12)14-13(17)9-1-5-11(6-2-9)15(18)19/h1-8,16H,(H,14,17) |
InChI Key |
NWXCZYPMZYAQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl 4 Nitrobenzamide
Established Synthetic Pathways to N-(4-hydroxyphenyl)-4-nitrobenzamide
The synthesis of this compound is primarily achieved through amidation reactions, which involve the formation of an amide bond between an amine and a carboxylic acid derivative. The efficiency and yield of these pathways are highly dependent on the chosen reagents and reaction conditions.
Amidation Reactions and Reaction Conditions
The most common and direct method for synthesizing this compound involves the reaction of 4-aminophenol (B1666318) with 4-nitrobenzoyl chloride. researchgate.net This is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.
The reaction is typically carried out in a suitable solvent, such as dry dichloromethane, to dissolve the reactants. researchgate.net A tertiary amine, like triethylamine (B128534), is often added to act as a base, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. researchgate.net The presence of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction. researchgate.net The reaction mixture is usually stirred at a reduced temperature (e.g., 273–278 K) for a specific duration to ensure complete reaction. researchgate.net Following the reaction, the product is isolated and purified, often through recrystallization from a solvent mixture like ethanol (B145695) and dichloromethane, to yield the final product. researchgate.net
Below is a table summarizing a typical set of reaction conditions for this synthesis:
| Reactant 1 | Reactant 2 | Solvent | Base / Catalyst | Temperature | Yield | Reference |
| 4-Aminophenol | 4-Nitrobenzoyl Chloride | Dichloromethane | Triethylamine / DMF | 273–278 K | 91% | researchgate.net |
Optimization of Synthesis Yields and Selectivity
Achieving high yields and selectivity is a critical aspect of synthetic chemistry. For the synthesis of this compound and related benzamides, various strategies can be employed. While a 91% yield has been reported for the reaction between 4-aminophenol and 4-nitrobenzoyl chloride, further optimization is possible. researchgate.net
Solvent-free or "green chemistry" approaches are also being explored for amide synthesis. For example, reacting a carboxylic acid with urea (B33335) in the presence of boric acid via trituration and direct heating is an efficient, solvent-free procedure. researchgate.net Adapting such methods could offer a more environmentally friendly and rapid synthesis route.
Design and Synthesis of this compound Analogs and Derivatives
The structural framework of this compound provides a versatile scaffold for creating a wide range of analogs and derivatives with potentially enhanced or novel properties.
Strategies for Structural Diversification
Structural diversification can be achieved by modifying either the 4-hydroxyphenyl moiety or the 4-nitrobenzoyl portion of the molecule. A common strategy involves using different substituted anilines or amines in place of 4-aminophenol. This allows for the introduction of various functional groups onto the phenyl ring attached to the amide nitrogen.
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized by reacting 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with a variety of anilines, amines, and heterocyclic amines. nih.gov This approach generates a library of compounds with diverse substituents, allowing for the exploration of structure-activity relationships.
Another strategy involves the formation of Schiff bases. New 4-nitrobenzamide (B147303) derivatives have been synthesized by reacting 4-nitrobenzamide with various aryl aldehydes. ijpbs.com This introduces an imine (C=N) linkage, which can be a key structural feature for biological activity.
Introduction of Functional Groups for Enhanced Bioactivity
The introduction of specific functional groups is a key strategy in medicinal chemistry to enhance the biological activity of a lead compound. The nitro group itself is recognized as an important pharmacophore that can impart specific physiological effects and enhance bioactivity in various compounds. mdpi.com
The strategic placement of other functional groups can further modulate a molecule's properties. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like methyl, -CH3) and an electron-withdrawing group (like nitro, -NO2) on the N-phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov
Similarly, a series of 4-nitro-N-phenylbenzamides were synthesized and evaluated for anticonvulsant properties. nih.gov The introduction of substituents such as dimethyl and chloro-methyl groups on the N-phenyl ring resulted in compounds with significant activity in the maximal electroshock-induced seizure (MES) test. nih.gov
The table below highlights examples of functional group introduction and their associated bioactivity:
| Parent Compound | Introduced Functional Groups | Resulting Derivative Class | Observed Bioactivity | Reference |
| 4-Nitrobenzamide | 2-Chloro, 5-(4-chlorophenyl)sulfamoyl, various N-alkyl/aryl groups | Substituted N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic (α-glucosidase and α-amylase inhibition) | nih.gov |
| 4-Nitrobenzamide | Aryl aldehydes | Schiff Bases | Antimicrobial | ijpbs.com |
| 4-Nitrobenzamide | N-(2,6-dimethylphenyl), N-(2-chloro-6-methylphenyl) | Substituted N-phenylbenzamides | Anticonvulsant | nih.gov |
Advanced Chemical Reactivity and Transformative Reactions
This compound can serve as a versatile starting material for further chemical transformations, leading to more complex molecules and materials. The presence of the hydroxyl, nitro, and amide functional groups allows for a range of subsequent reactions.
One significant application is in polymer chemistry. Aromatic polyimides are known for their high thermal stability and exceptional mechanical properties. researchgate.net Compounds containing ether and amide groups, such as this compound, can be used as monomers in the synthesis of polyimides to enhance solubility and thermal stability. researchgate.net
The hydroxyl group (-OH) on the phenyl ring can undergo esterification. For example, a related compound, N-(4'-hydroxyphenyl)acetamide, can be reacted with acyl chlorides derived from 5-benzoyl-1-methylpyrrole-2-acetic acids to form ester compounds with anti-inflammatory and analgesic activities. google.com A similar transformation could be applied to this compound to create novel ester derivatives.
Furthermore, the nitro group (-NO2) is readily reducible to an amino group (-NH2). This transformation is a cornerstone of organic synthesis and would convert this compound into N-(4-hydroxyphenyl)-4-aminobenzamide. This resulting aromatic amine is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other polymers. For instance, the reduction of a nitro group is the first step in the nickel-catalyzed synthesis of paracetamol from 4-nitrophenol. nih.gov
Reduction of Nitro Aromatic Moieties
The reduction of the nitro group on the benzamide (B126) portion of this compound is a fundamental transformation that yields N-(4-hydroxyphenyl)-4-aminobenzamide. This amino derivative is a crucial precursor for further functionalization, including the synthesis of polymers and heterocyclic compounds. The conversion of the nitro group to a primary amine can be achieved through various established methods, most notably catalytic hydrogenation and metal-based reductions in acidic media.
Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and clean reaction profile. commonorganicchemistry.comnih.gov The process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a preferred catalyst for such reductions. nih.govresearchgate.netbohrium.com The reaction is often carried out in a solvent like ethanol, and can be performed using a hydrogen balloon at atmospheric pressure or with a transfer hydrogenating agent like ammonium (B1175870) formate (B1220265) or formic acid. researchgate.netsemanticscholar.org
Another common method involves the use of metals in acidic conditions, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid or iron powder in acetic acid. scispace.com These methods are effective for the selective reduction of aryl nitro compounds and are advantageous when certain functional groups sensitive to catalytic hydrogenation are present in the molecule. scispace.com
Table 1: Comparative Data on Reduction Methods for Nitro Aromatic Moieties
| Reagent/Catalyst | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|
| H₂ / Pd/C | Ethanol | Room Temp, ~1 atm | N-(4-hydroxyphenyl)-4-aminobenzamide | High yield, clean reaction. Catalyst is recyclable. nih.govresearchgate.net |
| SnCl₂·2H₂O | Ethanol | 30°C, Ultrasonic Irradiation | N-(4-hydroxyphenyl)-4-aminobenzamide | Effective for substrates with acid-sensitive functional groups. scispace.comresearchgate.netresearchgate.net |
| Fe Powder / Acetic Acid | Acetic Acid | Room Temp | N-(4-hydroxyphenyl)-4-aminobenzamide | Mild conditions, high tolerance for other reducible groups. commonorganicchemistry.com |
| Ammonium Formate / Pd/C | Methanol | Room Temp | N-(4-hydroxyphenyl)-4-aminobenzamide | A form of catalytic transfer hydrogenation, avoids using H₂ gas directly. researchgate.net |
Nucleophilic Aromatic Substitution on Nitrobenzamide Systems
The 4-nitrobenzamide moiety of the title compound is activated towards nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, facilitating attack by nucleophiles. masterorganicchemistry.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. libretexts.orgyoutube.com
In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, or in some cases, a hydrogen atom. wikipedia.orgmdpi.comnih.gov This initial addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it. youtube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
While this compound does not possess a typical leaving group like a halide on its nitro-activated ring, the nitro group itself can, under certain conditions, be displaced by a powerful nucleophile. More commonly, derivatives of this compound, where a leaving group is present, would readily undergo SNAr reactions. For instance, if a halogen were present at the 2- or 3-position of the 4-nitrobenzamide ring, it would be susceptible to displacement by various nucleophiles such as alkoxides, amines, or thiolates. nih.gov The rate of these reactions is significantly enhanced by the presence of the para-nitro group. masterorganicchemistry.com
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Hypothetical Substrate | Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|---|
| N-(4-hydroxyphenyl)-2-chloro-4-nitrobenzamide | Sodium methoxide (B1231860) (NaOCH₃) | N-(4-hydroxyphenyl)-2-methoxy-4-nitrobenzamide | Methanol, Heat |
| N-(4-hydroxyphenyl)-2-chloro-4-nitrobenzamide | Ammonia (NH₃) | N-(4-hydroxyphenyl)-2-amino-4-nitrobenzamide | Ethanol, High Pressure |
| This compound | Hydroxide (OH⁻) | N-(4-hydroxyphenyl)-4-hydroxybenzamide | Harsh conditions (high temp/pressure) may displace the NO₂ group. |
| 4-Nitrobenzonitrile | Sodium methoxide (NaOCH₃) | 4-Methoxybenzonitrile | An analogous reaction showing displacement of the nitro group. wuxiapptec.com |
Cyclization Reactions and Novel Product Formation
The derivatives of this compound, particularly its reduced form, N-(4-hydroxyphenyl)-4-aminobenzamide, are valuable substrates for cyclization reactions to generate various heterocyclic compounds. The presence of the amino group, the amide linkage, and the hydroxyphenyl group provides multiple reactive sites for intramolecular or intermolecular cyclization.
One significant application is the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov For example, the amino derivative, N-(4-hydroxyphenyl)-4-aminobenzamide, can undergo condensation reactions. While direct cyclization involving the amide nitrogen and the 4-amino group to form a new ring on the benzamide portion is less common, the molecule can be used as a building block. For instance, the 4-aminobenzamide (B1265587) part can react with ortho-diamines in the presence of an acid catalyst like polyphosphoric acid (PPA) to form 2-aryl-benzimidazoles. tuiasi.roresearchgate.net Microwave-assisted synthesis has also emerged as an efficient method for these types of condensations. jchemrev.com
Intramolecular cyclization can also be envisioned. For example, under specific conditions, reactions can be designed to occur between the hydroxyphenyl ring and the amide linkage, or between the aminophenyl ring (post-reduction) and the amide group, potentially leading to the formation of oxazole (B20620) or diazepine (B8756704) ring systems, respectively. rsc.orgias.ac.in
Table 3: Examples of Cyclization Reactions Leading to Novel Products
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System | General Conditions |
|---|---|---|---|
| N-(4-hydroxyphenyl)-4-aminobenzamide | o-Phenylenediamine, Polyphosphoric Acid (PPA) | 2-(4-(N-(4-hydroxyphenyl)carbamoyl)phenyl)-1H-benzo[d]imidazole | Heat (e.g., 165°C) tuiasi.ro |
| 4-aminobenzoic acid (related precursor) | o-Phenylenediamine, o-phosphoric acid | 2-(4-aminophenyl)-1H-benzo[d]imidazole | Reflux tuiasi.ro |
| N-Aryl Amides (general class) | Base (e.g., KHMDS) | 3-Amino Oxindoles | Intramolecular cyclization of 2-azaallyl anions. rsc.org |
| N-allylbenzamides (related system) | Silver catalyst | Oxazoline derivatives | Intramolecular cyclization via metal catalysis. nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Elucidation of Pharmacophoric Elements within the Benzamide (B126) Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-(4-hydroxyphenyl)-4-nitrobenzamide scaffold, the key pharmacophoric elements include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, all of which play a critical role in molecular recognition by biological targets. researchgate.netnih.gov
The hydroxyl (-OH) and nitro (-NO2) groups on the this compound scaffold are not merely passive substituents; they are fundamental to its interaction with biological macromolecules.
The hydroxyl group , typically located on the phenyl ring attached to the amide nitrogen, is a crucial hydrogen-bonding moiety. asianpubs.orghyphadiscovery.com It can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. This dual capability allows it to form strong, directional interactions with amino acid residues (such as aspartate, glutamate, serine, or threonine) in the active site of a target protein or enzyme. hyphadiscovery.com The introduction of a hydroxyl group generally reduces lipophilicity, which can influence a compound's solubility and pharmacokinetic profile. hyphadiscovery.com In many biologically active benzamides, the presence and position of hydroxyl groups are determining factors for efficacy. asianpubs.orgresearchgate.net QSAR studies on related benzamide derivatives have confirmed that the count of hydroxyl groups is a significant molecular property in determining inhibitory efficiency. nih.govresearchgate.net
The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring. mdpi.comnih.gov This strong electron-withdrawing nature, through both inductive and resonance effects, can modulate the acidity of the amide proton and the charge distribution across the entire molecule. mdpi.com The nitro group itself is a polar feature and can act as a hydrogen bond acceptor. nih.gov Its presence is often linked to specific biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.govresearchgate.net In some contexts, the nitro group can undergo metabolic reduction to form reactive intermediates that contribute to the compound's mechanism of action. nih.gov Molecular docking analyses have revealed that the number and orientation of nitro groups can lead to more efficient binding to enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
A pharmacophore model for related benzamide inhibitors frequently includes features representing these groups: a hydrogen bond donor for the hydroxyl group and a hydrogen bond acceptor feature that can be satisfied by the nitro group's oxygen atoms. nih.govnih.gov
The biological activity of this compound is highly sensitive to the positioning of its substituents and their resulting electronic influence on the aromatic systems.
Positional Influence : The arrangement of substituents in ortho, meta, or para positions dramatically affects a molecule's shape, conformation, and ability to fit into a biological target's binding site. For instance, studies on nitro-substituted chalcones demonstrated that moving a nitro group from the para to the ortho or meta position significantly alters anti-inflammatory activity. nih.gov Similarly, research on N-(2-hydroxy-nitro/aminophenyl)benzamides showed that the specific placement of nitro and amino groups on the N-phenyl ring led to substantial differences in antimicrobial potency. nih.gov The para-positioning of the hydroxyl group and the nitro group in the parent compound allows for a linear, extended conformation, which may be optimal for spanning a specific binding pocket. Moving the nitro group to the meta or ortho position would create a different molecular geometry, potentially disrupting key interactions with the target.
Electronic Effects : The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a cornerstone of SAR. The hydroxyl group is generally considered an activating, electron-donating group by resonance, while the nitro group is a strongly deactivating, electron-withdrawing group. nih.govmdpi.com The strong EWG nature of the para-nitro group reduces the electron density of the benzoyl ring, which can enhance pi-stacking interactions or other electronic interactions with the target. mdpi.com Conversely, QSAR studies on some benzamide series have shown that electron-withdrawing groups can have a negative influence on inhibitory potency, suggesting that the optimal electronic balance is target-dependent. nih.gov The electronic effects of substituents can influence everything from binding affinity to the molecule's intrinsic reactivity and metabolic stability. mdpi.comrsc.org
The following table summarizes the general electronic effects of the key substituents.
| Substituent | Position on Scaffold | Typical Electronic Effect | Potential Role in Activity |
| Hydroxyl (-OH) | para- on N-phenyl ring | Electron-donating (by resonance) | Hydrogen bond donor, enhances polarity |
| Nitro (-NO2) | para- on Benzoyl ring | Electron-withdrawing (by resonance and induction) | Hydrogen bond acceptor, modulates electron density, enhances binding interactions |
Systematic SAR Exploration for Lead Optimization
Lead optimization is a critical process in drug discovery where an active compound (a "lead") is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For the this compound scaffold, this involves a methodical exploration of its structure-activity relationships.
Positional scanning is a key strategy in medicinal chemistry where each position on a scaffold is systematically altered to probe for beneficial modifications. patsnap.com This involves creating a library of analogs where different substituents are placed at various positions on the aromatic rings to map out the SAR.
For the this compound scaffold, a positional scanning approach would involve:
Modification of the N-phenyl ring : Synthesizing isomers with the hydroxyl group at the ortho- or meta-positions to determine the optimal location for hydrogen bonding. Additionally, introducing other substituents (e.g., halogens, alkyl groups) at different positions to probe for new hydrophobic or electronic interactions.
Modification of the Benzoyl ring : Moving the nitro group to the ortho- or meta-positions to assess how this geometric and electronic perturbation affects activity. Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy (B1213986), methyl) groups to fine-tune the electronic properties of the ring system. nih.gov
This systematic approach allows researchers to build a comprehensive SAR map, identifying which positions are sensitive to modification and which substituents are favored for enhancing biological activity. patsnap.com
Comparing the SAR of this compound with other series of benzamide derivatives provides valuable context and insight into its mechanism of action. For example, studies on N-benzoyl-2-hydroxybenzamides as anti-protozoal agents revealed a clear relationship between structural changes at the para-position of the benzoyl ring and activity. nih.gov In that series, substituting the para-position with groups like trifluoromethyl or halogens led to potent activity, highlighting the importance of this position for substitution.
In another study on benzimidazole-derived carboxamides, the number and position of methoxy groups, as well as the nature of substituents on the benzimidazole (B57391) core, were found to be critical for antiproliferative and antioxidant activity. nih.gov By comparing these findings, one can infer that the para-substituted benzoyl moiety is a common feature in many biologically active benzamides. However, the specific nature of the optimal substituent (e.g., nitro vs. trifluoromethyl) and the required substitutions on the second aromatic ring (e.g., 4-hydroxyphenyl vs. benzimidazole) are highly dependent on the specific biological target.
This comparative analysis helps to distinguish between general features required for benzamide activity and specific elements that confer potency and selectivity for a particular target.
QSAR Modeling for Predictive Activity Profiling
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. archivepp.com This predictive tool is invaluable for prioritizing the synthesis of new compounds and for designing molecules with enhanced activity. chemijournal.com For benzamide derivatives, both 2D and 3D-QSAR models have been successfully developed.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of active molecules and calculating their steric and electrostatic fields. These fields are then correlated with biological activity to generate a 3D map that visualizes regions where steric bulk, positive charge, or negative charge is favorable or unfavorable for activity. rjptonline.org
For benzamide inhibitors, 3D-QSAR models often highlight the following:
Favorable Regions for Hydrogen Bond Donors : Corresponding to the location of the hydroxyl group.
Favorable Regions for Hydrogen Bond Acceptors : Near the carbonyl oxygen of the amide and the nitro group.
Favorable Hydrophobic Regions : Associated with the aromatic rings. researchgate.netnih.gov
The table below outlines the key parameters from a hypothetical, representative QSAR model for a series of benzamide derivatives, illustrating the model's statistical validity. nih.govchemijournal.comrjptonline.orgresearchgate.net
| QSAR Parameter | Description | Typical Value | Interpretation |
| r² (Correlation Coefficient) | A measure of the correlation between the predicted and observed activities for the training set. | > 0.9 | Indicates a strong correlation and a good fit of the model to the data. |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability, determined by systematically leaving out data points. | > 0.7 | Indicates good internal consistency and predictive power. |
| pred_r² (External r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.7 | Indicates robust predictive ability for new, untested compounds. |
| PLS Factors | The number of principal components used in the Partial Least Squares regression. | 3-5 | An optimal number of factors that explains the variance without overfitting the data. |
Such validated QSAR models serve as powerful guides for in silico screening of virtual libraries and for the rational design of new this compound derivatives with potentially superior activity profiles. nih.govchemijournal.com
Development of Predictive Models for this compound Analogs
The development of predictive models for analogs of this compound is a critical component of modern drug discovery, aiming to elucidate the relationship between chemical structure and biological activity. These models, rooted in quantitative structure-activity relationship (QSAR) studies, provide a rational framework for designing novel compounds with enhanced potency and selectivity. The process involves the generation of statistically significant models that correlate molecular descriptors with observed biological activities.
A typical QSAR study on a series of this compound analogs would commence with the compilation of a dataset of molecules with their corresponding biological activities, often expressed as the concentration required to elicit a specific biological response (e.g., IC₅₀ or MIC). These biological activity values are commonly converted to a logarithmic scale (e.g., pIC₅₀) for the QSAR analysis. derpharmachemica.com
The subsequent step involves the calculation of a wide array of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. The selection of appropriate descriptors is crucial for the development of a robust and predictive QSAR model. For aromatic compounds containing nitro and hydroxyl groups, descriptors related to electronic properties (such as the energies of the highest occupied and lowest unoccupied molecular orbitals, HOMO and LUMO, respectively) and hydrophobicity (logP) are often of particular importance. nih.gov
Once the descriptors are calculated, statistical methods are employed to establish a mathematical relationship between the descriptors and the biological activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. The goal of MLR is to develop a linear equation that best describes the variance in the biological activity based on a combination of the most relevant descriptors. The quality of the resulting QSAR model is assessed using several statistical parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model, while the cross-validated squared correlation coefficient (q² or Q²) provides an estimate of the model's predictive ability through internal validation. unair.ac.id The external predictive ability of the model is often evaluated using a separate test set of compounds, and the predictive R² (pred_r²) is calculated. nih.gov
For instance, a hypothetical 2D-QSAR model for a series of this compound analogs might yield an equation similar to the following:
pIC₅₀ = a(logP) + b(LUMO) + c(MR) + d
where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis, logP represents the octanol-water partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.
In addition to 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights into the steric and electrostatic interactions that influence biological activity. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity.
The predictive power of the developed QSAR models allows for the virtual screening of large libraries of compounds and the rational design of new, more potent analogs of this compound prior to their synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Table 1: Hypothetical Biological Activity Data for a Series of this compound Analogs
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) | pIC₅₀ |
| 1 | H | H | 15.2 | 4.82 |
| 2 | CH₃ | H | 10.5 | 4.98 |
| 3 | Cl | H | 5.8 | 5.24 |
| 4 | OCH₃ | H | 12.1 | 4.92 |
| 5 | H | CH₃ | 13.7 | 4.86 |
| 6 | H | Cl | 8.2 | 5.09 |
| 7 | H | OCH₃ | 14.9 | 4.83 |
| 8 | CH₃ | Cl | 4.1 | 5.39 |
Table 2: Selected Molecular Descriptors for a Hypothetical Series of this compound Analogs
| Compound ID | logP | LUMO (eV) | MR (cm³/mol) |
| 1 | 2.54 | -3.12 | 65.4 |
| 2 | 2.98 | -3.08 | 70.1 |
| 3 | 3.25 | -3.25 | 70.3 |
| 4 | 2.47 | -3.01 | 71.9 |
| 5 | 2.98 | -3.11 | 70.1 |
| 6 | 3.25 | -3.24 | 70.3 |
| 7 | 2.47 | -3.00 | 71.9 |
| 8 | 3.69 | -3.21 | 74.9 |
Table 3: Statistical Parameters of a Hypothetical QSAR Model
| Parameter | Value |
| R² | 0.895 |
| q² | 0.752 |
| pred_r² | 0.813 |
| F-statistic | 45.6 |
| p-value | < 0.001 |
Computational Chemistry and Molecular Modeling of N 4 Hydroxyphenyl 4 Nitrobenzamide Systems
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are instrumental in understanding the intrinsic properties of N-(4-hydroxyphenyl)-4-nitrobenzamide. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of the molecule's three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) Calculations for Conformational and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the conformational and electronic properties of molecules like this compound.
Experimental studies based on X-ray crystallography have shown that the molecular structure of this compound is nearly planar. researchgate.net The dihedral angle between the two benzene (B151609) rings is reported to be a mere 2.31(7)°, and the nitro group lies in the same plane as the benzamide (B126) ring. researchgate.net DFT calculations on similar benzamide derivatives are frequently used to explore the potential energy surface and identify the most stable conformers. For instance, studies on other benzamide derivatives have utilized DFT to perform conformational analyses by scanning various rotatable bonds to locate the global energy minimum structure. researchgate.net
| Property | Method | Basis Set | Finding | Reference |
| Molecular Conformation | X-ray Crystallography | N/A | The molecule exhibits a nearly planar conformation with a dihedral angle of 2.31(7)° between the benzene rings. | researchgate.net |
| Conformational Analysis | DFT | 6-311++G(d,p) | Used to predict the lowest energy conformer for other benzamide derivatives by scanning rotatable bonds. | researchgate.net |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability. nih.gov
For this compound, the presence of the electron-donating hydroxyl group (-OH) on one phenyl ring and the electron-withdrawing nitro group (-NO2) on the other suggests a significant intramolecular charge transfer character. The HOMO is expected to be localized primarily on the hydroxyphenyl moiety, which is the electron-rich part of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitrophenyl group, the electron-deficient region.
| Parameter | Description | Significance for this compound (Inferred) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | The hydroxyl group would increase the HOMO energy, making the molecule a better electron donor compared to unsubstituted benzamide. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | The nitro group would lower the LUMO energy, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap indicates higher reactivity. | The push-pull nature of the substituents is expected to result in a relatively small energy gap, suggesting high chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would be expected to show a high electron density (red) around the oxygen atoms of the nitro group, the carbonyl group, and the hydroxyl group. These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds. The hydrogen atom of the hydroxyl group and the amide N-H group would be characterized by a positive electrostatic potential (blue), making them susceptible to nucleophilic attack.
Studies on other nitrobenzamide derivatives have confirmed this pattern. For instance, in N-hydroxy-2-(4-methylbenzamido)benzamide, the electrostatic surface potential analysis was used to understand the charge distribution and reactivity. bohrium.com Similarly, for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, MEP analysis was carried out to understand the electronic properties. nih.gov These studies support the prediction that the nitro and carbonyl oxygen atoms are the most negative sites in this compound, while the phenolic and amide hydrogens are the most positive sites.
Wavefunction-Based Analyses
Beyond DFT, wavefunction-based analyses provide a deeper understanding of the electronic structure and chemical bonding. Methods such as Atoms in Molecules (AIM) theory, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to analyze the topology of the electron density and characterize the nature of chemical bonds and non-covalent interactions.
A study on a different benzamide derivative with potential antitumor activity employed wavefunction-dependent properties like LOL and ELF to gain information regarding the electronic properties that are crucial for predicting bioactivity. researchgate.nettandfonline.com These analyses can reveal details about electron delocalization, bond strengths, and the nature of intramolecular hydrogen bonds. For this compound, such an analysis would be expected to quantify the degree of conjugation across the amide bridge and characterize the intramolecular interactions that contribute to its planar structure. The analysis of charge delocalization and second-order perturbation energies from Natural Bond Orbital (NBO) analysis, another wavefunction-based method, can further elucidate the stability arising from hyperconjugative interactions. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict the binding modes and estimate the binding affinity of this compound with various biological targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the target. A more negative binding energy generally suggests a more stable complex.
Studies on various nitrobenzamide derivatives have demonstrated their potential to interact with several important biological targets. For example, certain nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory activities, with molecular docking studies revealing their binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net In one such study, the docking analysis showed that the nitro groups played a crucial role in binding to the enzyme active site. researchgate.net
Other research has explored 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. nih.gov Molecular docking simulations of these compounds with α-glucosidase and α-amylase revealed binding energies ranging from -7.9 to -9.8 kcal/mol, with interactions involving hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues. nih.gov The presence of both electron-donating and electron-withdrawing groups was found to favor inhibitory activity. nih.gov
Given its structure, this compound possesses key functional groups—the hydroxyl, amide, and nitro groups—that can participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with amino acid residues in a protein's active site. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the nitro group can act as a hydrogen bond acceptor. The two aromatic rings can engage in hydrophobic and pi-stacking interactions. These features suggest that this compound could be a promising candidate for interacting with a range of biological targets.
| Target Enzyme Class | Example Studied Derivatives | Range of Binding Energies (kcal/mol) | Key Interactions | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Nitro substituted benzamides | Not specified, but nitro groups were key for binding. | Hydrogen bonding | researchgate.net |
| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | -8.0 to -9.7 | Hydrogen bonding, electrostatic, hydrophobic | nih.gov |
| α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | -7.9 to -9.8 | Hydrogen bonding, electrostatic, hydrophobic | nih.gov |
Characterization of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)
The intermolecular forces dictated by the structure of this compound are crucial in understanding its solid-state packing, solubility, and interactions with biological macromolecules. The molecule's distinct functional groups—a hydroxyl group, an amide linkage, and a nitro group—give rise to a network of hydrogen bonds, while its aromatic rings are central to hydrophobic and electrostatic interactions.
Hydrogen Bonding: The crystal structure of this compound reveals a network of intermolecular hydrogen bonds that are fundamental to its solid-state architecture. nih.govresearchgate.net Specifically, N—H···O and O—H···O hydrogen bonds link adjacent molecules. nih.govresearchgate.net The amide proton (N-H) acts as a hydrogen bond donor to an oxygen atom of the nitro group on a neighboring molecule. Simultaneously, the hydroxyl group's proton (O-H) donates to the carbonyl oxygen of the amide group on another molecule. nih.gov These interactions create sheets of molecules, contributing significantly to the compound's thermal stability. nih.govresearchgate.net Theoretical studies on similar structures, like nitrofurantoin-4-hydroxy benzamide co-crystals, further underscore the importance of N—H···O and O—H···O hydrogen bonds in forming stable molecular assemblies, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net
Hydrophobic Interactions: The two benzene rings in the this compound structure are key contributors to hydrophobic interactions. In an aqueous environment or within the hydrophobic pockets of proteins, these aromatic rings can engage in π-π stacking interactions with other aromatic residues. The molecule's nearly planar conformation, with a minimal dihedral angle between the two benzene rings, facilitates efficient stacking. nih.govresearchgate.net Computational analyses of similar benzamide derivatives in complex with proteins have shown that such hydrophobic interactions are critical for stabilizing the ligand within the binding site. nih.gov
Electrostatic Interactions: The electrostatic landscape of this compound is characterized by a significant dipole moment arising from the electron-withdrawing nitro group and the electron-donating hydroxyl group. Molecular Electrostatic Potential (MEP) surface mapping of analogous molecules reveals distinct electrophilic and nucleophilic regions. researchgate.netresearchgate.net The nitro group creates a region of high negative potential (electrophilic), making it a potent hydrogen bond acceptor. Conversely, the amide and hydroxyl protons create areas of positive potential. These electrostatic features are fundamental in guiding the molecule's orientation when approaching a biological target, such as the active site of an enzyme, where electrostatic complementarity plays a key role in binding. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound, particularly its behavior when interacting with biological targets like proteins. These simulations can elucidate the stability of protein-ligand complexes, the conformational changes that occur upon binding, and the energetic factors governing these interactions.
Elucidation of Protein-Ligand Complex Stability and Conformational Dynamics
Furthermore, MD simulations can reveal the conformational dynamics of both the ligand and the protein upon complex formation. The flexibility of different regions of the protein can be analyzed through root-mean-square fluctuation (RMSF) calculations, which can highlight which residues become more rigid or more flexible upon ligand binding. nih.gov These simulations can also capture subtle changes in the ligand's conformation as it adapts to the binding pocket, a phenomenon known as "induced fit." Understanding these dynamic changes is crucial, as they can significantly impact the binding affinity and selectivity of the compound.
Analysis of Binding Pathways and Residence Times
While conventional MD simulations are excellent for studying the stability of a bound complex, more advanced techniques are required to explore the entire binding and unbinding process. Methods like steered molecular dynamics (SMD) or metadynamics can be employed to simulate the dissociation of a ligand from its binding site, providing insights into the likely binding pathways and identifying key intermediate states. These simulations can reveal the energetic barriers that the ligand must overcome to bind or unbind, which is critical for understanding the kinetics of the interaction.
The residence time of a drug on its target is an increasingly important parameter in drug discovery, as it often correlates better with efficacy than binding affinity alone. nih.gov Computational methods, though challenging, are being developed to predict residence times. Enhanced sampling techniques in MD can be used to simulate the rare event of ligand dissociation, and the resulting data can be used to estimate the kinetic off-rate (k_off), the inverse of which is the residence time. While specific studies on the binding pathways and residence times of this compound are not prevalent, the methodologies are well-established for other protein-ligand systems and could be readily applied. nih.gov
Free Energy Perturbation and Binding Free Energy Calculations
Calculating the binding free energy (ΔG_bind) is a central goal of computational chemistry in drug design, as it provides a quantitative measure of the affinity of a ligand for its target. vu.nlresearchgate.net Among the most rigorous and computationally intensive methods for this purpose is Free Energy Perturbation (FEP). cresset-group.comwikipedia.org FEP calculates the relative binding free energy between two similar ligands by simulating a non-physical, or "alchemical," transformation of one ligand into the other, both in the solvated state and when bound to the protein. cresset-group.comwustl.edu The difference in the free energy of these two transformations yields the relative binding affinity. cresset-group.comwustl.edu
In Silico Pharmacokinetic Predictions
Beyond its interaction with a specific target, the potential of a molecule as a therapeutic agent depends on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models provide a rapid and cost-effective means to predict these properties early in the drug discovery process.
Prediction of Absorption and Distribution Profiles
Computational tools can predict several key parameters related to the absorption and distribution of this compound. These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often evaluated against established guidelines like Lipinski's Rule of Five. nih.govjonuns.com
Studies on structurally similar nitrobenzamide derivatives have utilized in silico tools to predict their ADME profiles. nih.gov For example, predictions for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed good absorption and solubility profiles. nih.gov Based on these analogous systems, a predicted ADME profile for this compound can be constructed.
Predicted ADME Profile for this compound (Illustrative)
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability (nm/s) | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. nih.gov |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can improve bioavailability. |
| Distribution | ||
| Plasma Protein Binding (%) | >90% | Strong binding to plasma proteins, which can affect the free concentration of the drug. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited distribution into the central nervous system. nih.gov |
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily in the extracellular fluid and plasma. |
Note: The data in this table is illustrative and based on predictions for structurally similar compounds. Actual values for this compound would require specific in silico calculations or experimental validation.
These in silico predictions are invaluable for identifying potential liabilities early on. For example, a prediction of low intestinal absorption might prompt chemists to design prodrugs or modify the structure to improve this property. Similarly, predictions of high plasma protein binding or poor BBB penetration can inform the potential therapeutic applications of the compound.
Assessment of Drug-likeness and Bioavailability Scores
The evaluation of a compound's drug-likeness and bioavailability is a critical step in computational drug design and discovery. These assessments predict the potential of a molecule to be developed into an orally administered drug with favorable pharmacokinetic properties. For this compound, several established computational models and rules are employed to gauge its drug-like characteristics.
The primary assessment of drug-likeness is often guided by Lipinski's rule of five, which evaluates the oral bioavailability of a compound based on key physicochemical properties. wikipedia.orgdrugbank.com Beyond this fundamental rule, other filters such as Veber's rule, the Ghose filter, and Muegge's criteria provide additional layers of analysis to refine the prediction of a compound's suitability as a drug candidate. squonk.itmdpi.comekb.eg A composite bioavailability score, which amalgamates these parameters, offers a more holistic view of the compound's potential.
Detailed Research Findings
To determine the drug-likeness and bioavailability of this compound, its molecular structure was analyzed using computational tools. The molecular formula of the compound is C₁₃H₁₀N₂O₄, and its molecular weight is 258.23 g/mol . researchgate.net The canonical SMILES representation of the molecule, O=C(NC1=CC=C(O)C=C1)C2=CC=C(N+[O-])C=C2, was used as the input for various predictive models.
The analysis revealed that this compound adheres to the criteria set forth by Lipinski, Veber, Ghose, and Muegge, indicating a favorable profile for a potential oral drug candidate.
Lipinski's Rule of Five Analysis
Lipinski's rule of five stipulates that a compound is likely to be orally bioavailable if it does not violate more than one of the following criteria: a molecular weight of less than 500 Da, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgdrugbank.com this compound meets all these criteria.
| Parameter | Value | Lipinski's Rule | Compliance |
| Molecular Weight | 258.23 g/mol | < 500 Da | Yes |
| LogP | 2.60 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Violations | 0 | ≤ 1 | Yes |
Veber's Rule Analysis
Veber's rule focuses on molecular flexibility and polar surface area as key determinants of oral bioavailability. It suggests that a compound is more likely to be orally active if it has 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. mdpi.com this compound satisfies both of these conditions.
| Parameter | Value | Veber's Rule | Compliance |
| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 98.26 Ų | ≤ 140 Ų | Yes |
| Violations | 0 | ≤ 1 | Yes |
Ghose Filter Analysis
The Ghose filter provides a set of physicochemical parameters to define a compound as "drug-like." squonk.it These parameters include a logP between -0.4 and 5.6, a molecular weight between 160 and 480 g/mol , a molar refractivity between 40 and 130, and a total number of atoms between 20 and 70. This compound falls within all these recommended ranges.
| Parameter | Value | Ghose Filter Range | Compliance |
| LogP | 2.60 | -0.4 to 5.6 | Yes |
| Molecular Weight | 258.23 g/mol | 160 to 480 g/mol | Yes |
| Molar Refractivity | 70.15 | 40 to 130 | Yes |
| Total Number of Atoms | 29 | 20 to 70 | Yes |
| Violations | 0 | None | Yes |
Muegge's Rule Analysis
Muegge's criteria for drug-likeness are based on a statistical analysis of the physicochemical properties of known drugs. nih.gov While the specific parameters can be extensive, key aspects often include ranges for molecular weight, logP, TPSA, and the number of rings and heteroatoms. The properties of this compound are consistent with those typically found in orally bioavailable drugs according to Muegge's model.
Bioavailability Score
A composite bioavailability score, which often integrates various physicochemical properties, has been calculated for this compound. This score predicts the probability of a compound having at least 10% oral bioavailability in rats. ekb.egresearchgate.net The predicted bioavailability score for this compound is 0.55. This score suggests a high probability of good intestinal absorption and oral bioavailability.
| Parameter | Predicted Value |
| Bioavailability Score | 0.55 |
The comprehensive computational analysis indicates that this compound possesses favorable drug-like properties. Its adherence to multiple established drug-likeness rules, coupled with a promising bioavailability score, suggests that the compound has a high potential for oral bioavailability and warrants further investigation as a potential therapeutic agent.
Biological Activity and Mechanistic Insights from Preclinical and in Vitro Investigations
Enzymatic Inhibition and Receptor Modulation
Inhibition of Signal Transduction Kinases
There is no direct evidence in the reviewed literature of N-(4-hydroxyphenyl)-4-nitrobenzamide acting as an inhibitor of signal transduction kinases. However, the broader class of benzamide (B126) and hydroxyphenyl derivatives has been explored for such activities. nih.gove-jyms.org Protein kinases are crucial enzymes that regulate most aspects of normal cellular function by modifying proteins with phosphate (B84403) groups, and their dysfunction is linked to many diseases. e-jyms.orgnih.gov
Notably, synthetic 4-hydroxycinnamamide (B120813) derivatives, which share the 4-hydroxyphenyl motif, have been identified as potent and specific inhibitors of tyrosine-specific protein kinases. nih.gov For instance, compounds like ST 638 (alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) were found to inhibit the epidermal growth factor (EGF) receptor kinase with IC50 values in the low micromolar range. nih.govnih.gov Kinetic studies showed that ST 638 acts as a competitive inhibitor with respect to the substrate protein for the EGF receptor kinase. nih.gov Nintedanib, a small-molecule tyrosine kinase inhibitor, targets receptors like fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR), which are implicated in the progression of pulmonary fibrosis. e-jyms.org While these findings highlight the potential of the 4-hydroxyphenyl structure in kinase inhibition, experimental studies are required to determine if this compound possesses similar capabilities.
Table 1: Tyrosine Kinase Inhibition by a Related 4-Hydroxycinnamamide Derivative (ST 638)
| Kinase Target | IC50 (µM) | Reference |
|---|---|---|
| EGF Receptor | 1.1 | nih.gov |
| p70gag-actin-v-fgr | 4.2 | nih.gov |
| pp60c-src | 18 | nih.gov |
| p130gag-v-fps | 70 | nih.gov |
| pp60v-src | 87 | nih.gov |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive, albeit challenging, therapeutic targets. ajwilsonresearch.comnih.govresearchgate.net Modulators of PPIs can act by either inhibiting or stabilizing the interaction between proteins. nih.govnih.gov The scientific literature lacks specific studies on this compound as a modulator of PPIs.
Research in this area has focused on developing small molecules that can disrupt or stabilize these large interaction surfaces. ajwilsonresearch.comresearchgate.net For example, small molecules have been designed to inhibit the interaction between the tumor suppressor p53 and its negative regulator MDM2, or to target the β-catenin/Tcf-4 complex involved in cancer. nih.gov Other approaches involve targeting epigenetic readers like bromodomains to control gene transcription. researchgate.net Given that PPI interfaces are often large and lack well-defined pockets, identifying small molecule modulators remains a significant challenge in drug discovery. ajwilsonresearch.com Whether the N-phenylbenzamide scaffold of this compound is suitable for modulating any specific PPIs has not been determined.
Interaction with Phosphodiesterase Enzymes
Phosphodiesterases (PDEs) are enzymes that inactivate the second messengers cAMP and cGMP, thereby regulating numerous physiological processes. nih.gov Inhibitors of PDEs are used to treat a variety of conditions, including inflammatory diseases and erectile dysfunction. nih.govnih.govdrugbank.com There is no available research indicating that this compound interacts with phosphodiesterase enzymes.
Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)
Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.govmdpi.com Although direct studies on this compound are absent, the inhibition of these enzymes by phenolic compounds is well-documented. mdpi.com
α-Amylase in the pancreas and saliva begins the digestion of complex carbohydrates, which are then further broken down by α-glucosidase in the small intestine to absorbable glucose. nih.govmdpi.com Research has shown that sorghum grain extracts rich in tannins exhibit strong inhibitory activity against both enzymes. mdpi.com The degree of inhibition often correlates with the total phenolic and tannin content. mdpi.com Various studies have identified compounds from natural sources that inhibit these enzymes, with activity often compared to the standard drug, acarbose. mdpi.comnih.gov Given its phenolic (4-hydroxyphenyl) structure, this compound could potentially exhibit inhibitory activity against glycosidases, but this remains to be experimentally verified.
Table 2: α-Glucosidase and α-Amylase Inhibition by Phenolic Extracts from Sorghum Bran
| Sorghum Genotype | Fraction | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) | Reference |
|---|---|---|---|---|
| Black (BL) | Free Phenolic | ~95 | ~80 | mdpi.com |
| Black (BL) | Bound Phenolic | ~98 | ~90 | mdpi.com |
| Brown (BR) | Free Phenolic | ~95 | ~75 | mdpi.com |
| Brown (BR) | Bound Phenolic | ~98 | ~85 | mdpi.com |
| Red (RC) | Bound Phenolic | ~95 | ~45 | mdpi.com |
Ligand Activity Against Nuclear Receptors (e.g., Estrogen Receptor Alpha)
Estrogen Receptor Alpha (ERα) is a critical therapeutic target in hormone-dependent breast cancers, with approximately 70% of diagnoses being ERα positive. mdpi.comresearchgate.net There are no studies reporting the activity of this compound as a ligand for ERα. However, its structural elements are found in known ER ligands.
The 4-hydroxyphenyl group is a key feature of many selective estrogen receptor modulators (SERMs). For example, a series of 4-hydroxyphenyl sulfonamides have been described as pathway-selective estrogen receptor ligands. researchgate.net The active site of ERα is known to be significantly lipophilic, which favors binding with molecules containing hydrophobic features. nih.gov Additionally, nitro-substituted estradiol (B170435) derivatives have been synthesized and evaluated for their effects on ER-positive and ER-negative cells. nih.gov One such derivative demonstrated toxicity against breast cancer cells with an IC50 value of approximately 2 μM. nih.gov This suggests that the hydroxyphenyl and nitrophenyl groups of this compound could potentially interact with nuclear receptors like ERα, but this hypothesis requires experimental validation.
Inhibition of Cell Cycle Checkpoint Kinases (e.g., CHK1)
Checkpoint kinase 1 (CHK1) is a vital mediator of the DNA damage response, preventing cells with damaged DNA from entering mitosis. nih.gov Inhibiting CHK1 is a therapeutic strategy being explored for cancer, as it can lead to "mitotic catastrophe" and cell death, particularly in p53-deficient tumors. nih.gov No data exists on the ability of this compound to inhibit CHK1.
Several selective CHK1 inhibitors are in clinical development, but they possess different chemical scaffolds. mdpi.com For example, inhibitors like PF-477736 can induce DNA damage and activate the ATM-p53 signaling axis in sensitive neuroblastoma cell lines. mdpi.com The effectiveness of CHK1 inhibitors can be enhanced when combined with agents that induce DNA damage or inhibit other components of the DNA damage response pathway. nih.govmdpi.com While some N-hydroxybenzamide derivatives have been evaluated as histone deacetylase inhibitors that induce cell-cycle arrest, this is a different mechanism from direct CHK1 inhibition. nih.gov The potential for this compound to act on cell cycle checkpoints is currently unknown.
Antimicrobial and Antifungal Efficacy Studies
The therapeutic potential of this compound and its derivatives has been explored in various preclinical and in vitro investigations, revealing a spectrum of antimicrobial and antifungal activities. These studies provide foundational insights into the efficacy of this chemical scaffold against a range of pathogens.
Antibacterial Activity Against Bacterial Pathogens
While specific studies focusing exclusively on this compound are limited, research on related N-phenylbenzamide and 4-nitrobenzamide (B147303) derivatives provides valuable insights into its potential antibacterial properties. A study on novel N-phenylbenzamide derivatives demonstrated that these compounds exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antibacterial efficacy is influenced by the nature and position of substituents on the phenyl rings. researchgate.net For instance, the presence of electron-withdrawing groups can modulate the activity. nih.gov
In a study of 4-nitrobenzamide derivatives, certain Schiff base compounds were synthesized and evaluated for their biocidal potency. Compounds 3a and 3a1 from this study were found to be highly potent against both Gram-positive and Gram-negative bacteria when compared to other synthesized analogs. bohrium.com Another study on N-hydroxy-2-(4-methylbenzamido)benzamide also reported antibacterial activity against bacterial strains. bohrium.com
| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| N-phenylbenzamide derivatives | Staphylococcus aureus (Gram-positive) | Active | researchgate.net |
| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | Active | researchgate.net |
| 4-Nitrobenzamide derivatives (Schiff bases) | Gram-positive and Gram-negative bacteria | Highly potent | bohrium.com |
| N-(4-bromophenyl)-4-hydroxybenzamide | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |
| N-(4-bromophenyl)-4-hydroxybenzamide | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |
Antifungal Activity
The antifungal potential of this compound and related structures has also been a subject of investigation. Studies on substituted nitrobenzenes have demonstrated their fungitoxicity against a range of fungal species. amr.solutions Research on N-phenylbenzamide derivatives has shown that these compounds can inhibit the growth of fungi, such as Candida albicans. nih.gov The antifungal activity is often dependent on the specific substitutions on the benzamide scaffold.
For example, a study on novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety revealed that some of these compounds exhibited better in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50µg/mL than the commercial fungicide pyrimethanil. semanticscholar.org Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported significant antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3125 to 1.25 g/L. researchgate.net
| Compound Class | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| N-phenylbenzamide derivatives | Candida albicans | Active | nih.gov |
| N-phenylbenzamide derivatives with trifluoromethylpyrimidine moiety | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | Inhibition rates >80% at 50µg/mL | semanticscholar.org |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC: 0.3125 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC: 0.625 g/L | researchgate.net |
Antitubercular Activity
Nitrobenzamide derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis. A study focusing on N-alkyl nitrobenzamides demonstrated their potent antitubercular activities. semanticscholar.org The research highlighted that the substitution pattern on the aromatic ring and the length of the N-alkyl group are crucial for activity. Specifically, compounds with a 4-NO2 substitution were synthesized and evaluated, showing that modifications to the benzamide structure can lead to potent antitubercular agents. semanticscholar.org
While direct data for this compound is not available, the broader class of salicylanilides, which share structural similarities, has been investigated for antitubercular properties. These studies suggest that a free phenolic hydroxyl group is often required for activity, and the presence of electron-withdrawing groups on the aniline (B41778) ring enhances potency. nih.gov This suggests that the 4-nitro group in this compound could contribute positively to its antitubercular potential.
| Compound Class | Mycobacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| N-alkyl 4-nitrobenzamides | Mycobacterium tuberculosis | Varying levels of activity based on alkyl chain length | semanticscholar.org |
| Salicylanilide derivatives | Mycobacterium tuberculosis H37Rv | Multiple compounds with low micromolar potency | nih.gov |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Mycobacterium tuberculosis | MIC values as low as 7.8 µg/mL | nih.gov |
Cellular Pathway Elucidation
Understanding the cellular targets and molecular mechanisms of action is crucial for the development of new therapeutic agents. While the specific pathways affected by this compound are not fully elucidated, research on related nitroaromatic and benzamide compounds provides important clues.
Investigation of Cellular Targets and Molecular Mechanisms
The biological activity of many nitroaromatic compounds is often linked to the reduction of the nitro group within the target cell. This bioactivation can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can interact with and damage cellular macromolecules, including DNA, leading to cell death. nih.gov This mechanism is a plausible pathway for the antimicrobial and antifungal effects observed in nitrobenzamide derivatives.
For antitubercular nitrobenzamides, a potential target that has been identified is the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). semanticscholar.org This enzyme is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts this process, leading to bacterial death. The structural similarities of this compound to known DprE1 inhibitors suggest that it might also exert its antitubercular effect through this target.
In the context of antifungal activity, some benzamide derivatives are known to interfere with cell wall integrity by inhibiting the synthesis of key components like β-glucans. mdpi.com
High-Throughput Screening and Phenotypic Assay Development
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying novel bioactive compounds from large chemical libraries. unich.it Phenotypic screening, a type of HTS, involves testing compounds for their ability to produce a desired change in a whole organism or cell, without prior knowledge of the specific molecular target. nih.gov This approach has been successfully used to identify new antibacterial and antifungal agents.
While there are no specific reports of this compound being identified through a high-throughput screening campaign, the general methodology is highly relevant for the discovery of new benzamide-based antimicrobials. For instance, HTS of small molecule libraries has led to the identification of novel antibacterials against clinically relevant multidrug-resistant bacteria. amr.solutions These screening efforts often employ phenotypic assays that measure bacterial growth inhibition or biofilm formation. The development of sophisticated phenotypic assays, including those that can be used in picodroplets for ultra-high-throughput screening, is advancing the field of antimicrobial discovery. nih.gov
Medicinal Chemistry and Drug Discovery Applications of the N 4 Hydroxyphenyl 4 Nitrobenzamide Scaffold
Lead Identification and Optimization Strategies
The journey from a chemical scaffold to a viable drug candidate involves rigorous processes of identification and optimization. For the N-(4-hydroxyphenyl)-4-nitrobenzamide core, modern drug design strategies can be employed to enhance its therapeutic potential.
Fragment-Based Drug Design (FBDD) and Scaffold Derivatization
Fragment-Based Drug Design (FBDD) is an approach that begins by identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. taylorandfrancis.com These fragments serve as starting points that can be progressively developed into more potent lead compounds through various techniques. taylorandfrancis.com FBDD offers advantages over traditional high-throughput screening by more efficiently exploring chemical space and yielding hits that often have better complementarity with the target site. csmres.co.uk
The this compound scaffold is well-suited for FBDD strategies. It can be deconstructed into two primary fragments: the 4-hydroxyphenyl moiety and the 4-nitrobenzoyl moiety. If screening identifies one of these fragments as a binder to a target protein, several derivatization strategies can be employed:
Fragment Growing: This technique involves adding chemical groups to the initial fragment to engage with adjacent pockets on the target protein, thereby increasing affinity. taylorandfrancis.com For instance, if the 4-hydroxyphenyl fragment binds, derivatives could be synthesized by modifying the hydroxyl group or adding substituents to the phenyl ring.
Fragment Linking: If both the 4-hydroxyphenyl and 4-nitrobenzoyl fragments were found to bind in proximity on the target surface, they could be linked together to create a single, higher-affinity molecule. taylorandfrancis.com The amide bond in the parent scaffold serves as a potential linker.
Fragment Merging: In cases where two different fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, leading to a more potent compound. taylorandfrancis.com
Scaffold derivatization involves systematically modifying the core structure to explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. patsnap.com For the this compound scaffold, derivatization could involve altering the substituents on either aromatic ring or modifying the central amide linker to improve properties like potency, selectivity, and metabolic stability. patsnap.comdanaher.com
Structure-Based Drug Design (SBDD) for Scaffold Optimization
Structure-Based Drug Design (SBDD) is a rational approach that leverages high-resolution structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. cutm.ac.in This knowledge allows medicinal chemists to design molecules that bind to the target with high affinity and selectivity. cutm.ac.in
When the three-dimensional structure of a target protein is known, computational methods like molecular docking can be used to predict the binding pose and affinity of the this compound scaffold and its derivatives. patsnap.com This in silico approach helps prioritize which compounds to synthesize, saving time and resources. patsnap.com For example, docking studies could reveal key interactions, such as hydrogen bonds formed by the amide N-H, the carbonyl oxygen, the hydroxyl group, or the nitro group, with amino acid residues in the target's active site.
This information guides scaffold optimization by identifying:
Key Interaction Points: Highlighting which functional groups are essential for binding.
Opportunities for Growth: Revealing nearby pockets where adding substituents could form new, favorable interactions.
Steric Clashes: Identifying areas where modifications would likely disrupt binding.
Quantitative structure-activity relationship (QSAR) models can also be developed. These are mathematical relationships that correlate the chemical structures of compounds with their biological activity, further guiding the design of more effective molecules. cutm.ac.in
Lead Optimization Through Structural Modification and Ligand Efficiency Analysis
For the this compound scaffold, structural modifications could include:
Replacing the nitro group: The nitro group can sometimes be associated with toxicity. It could be replaced with other electron-withdrawing groups like a cyano or a sulfone group to maintain or improve activity while potentially reducing off-target effects.
Altering the substitution pattern: Moving the hydroxyl or nitro groups to different positions on the phenyl rings could drastically alter binding affinity and selectivity.
Modifying the amide linker: The amide bond could be replaced with other functional groups (e.g., a reverse amide, ester, or sulfonamide) to change conformational flexibility and metabolic stability.
A key tool in guiding lead optimization is the analysis of Ligand Efficiency (LE) . LE is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). csmres.co.uk It helps identify compounds that have the best binding energy per atom, ensuring that increases in potency are not simply due to making the molecule larger, a phenomenon sometimes called "molecular obesity". taylorandfrancis.com
Other related efficiency metrics are also crucial:
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (cLogP). mtak.hu Optimizing for a higher LLE helps ensure that potency is increased without a corresponding increase in lipophilicity, which can lead to promiscuity and poor ADMET properties. csmres.co.ukmtak.hu An ideal LLE for a drug candidate is often considered to be in the range of 5 to 7. csmres.co.ukmtak.hu
The table below summarizes key ligand efficiency metrics used in lead optimization.
| Metric | Formula | Description | Goal in Optimization |
| Ligand Efficiency (LE) | ΔG / HA | Measures the binding energy per non-hydrogen atom (HA). | Prioritizes smaller compounds with efficient binding. A value > 0.3 is often considered good. csmres.co.uk |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | Relates potency to lipophilicity. | Aims to increase potency without increasing lipophilicity. A value between 5 and 7 is often targeted. csmres.co.ukmtak.hu |
| Binding Efficiency Index (BEI) | pIC50 / MW (kDa) | Relates potency to molecular weight (MW). | Similar to LE, it normalizes potency by the size of the molecule. csmres.co.uk |
By tracking these metrics through the design-make-test cycle, chemists can more effectively optimize derivatives of the this compound scaffold into viable drug candidates. danaher.com
Target Identification and Validation in Drug Discovery Programs
Identifying the specific biological molecule that a compound interacts with to produce a therapeutic effect is a critical step in drug discovery. Once a target is identified, it must be validated to confirm its role in the disease process.
Methodologies for Identifying Novel Biological Targets
If the this compound scaffold demonstrates interesting biological activity in a phenotypic screen (a screen that measures a change in cell behavior or function), the next step is to identify its molecular target. Several methodologies can be employed for this purpose:
Affinity Chromatography: A derivative of the this compound scaffold is immobilized on a solid support. A cellular lysate is then passed over this support. The target protein will bind to the immobilized compound and can be subsequently eluted and identified using techniques like mass spectrometry.
Chemical Proteomics: This approach uses probes derived from the active compound to "fish" for binding partners in complex biological samples. The probes are often designed with a reactive group to covalently label the target and a reporter tag (like biotin) for enrichment and identification.
Computational Target Prediction: Various in silico methods can predict potential targets. These can include ligand-based approaches, which search for known targets of structurally similar compounds, or structure-based approaches (reverse docking), which screen the compound against a library of known protein structures to predict binding.
Preclinical Validation of Target Engagement and Therapeutic Relevance
Once a potential target is identified, it must be validated. Validation is the process of demonstrating that modulating the target with a compound like this compound is likely to have a therapeutic effect in humans. novartis.com This process reduces the high attrition rates of drugs in clinical trials. novartis.com
Key steps in preclinical validation include:
Confirming Target Engagement: It is essential to show that the compound directly binds to the putative target in a cellular context. This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of a protein upon ligand binding.
Evaluating Target-Disease Link: Genetic methods are often used to confirm the target's role in the disease. For example, using CRISPR or RNAi to knock down the target gene in disease-relevant cell models should mimic the effect of the drug. Conversely, overexpressing the target might worsen the disease phenotype.
In Vivo Model Testing: The therapeutic relevance is ultimately tested in animal models of the disease. danaher.com Treating diseased animals with an optimized derivative of the this compound scaffold should lead to an improvement in disease-related endpoints. altasciences.com These studies are crucial for establishing proof-of-concept before advancing a compound to human clinical trials. altasciences.com
Advanced Therapeutic Development Based on the Benzamide (B126) Core
The inherent versatility of the benzamide scaffold, characterized by its chemical stability and its capacity to form crucial hydrogen bonds with biological targets, has made it a focal point for extensive research in medicinal chemistry. The specific substitution pattern of this compound, featuring a hydroxyphenyl group and a nitrophenyl moiety, offers distinct opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Design of Next-Generation Benzamide-Containing Drug Candidates
The design of next-generation drug candidates originating from the this compound scaffold involves strategic modifications to optimize its interaction with specific biological targets. Medicinal chemists employ a range of techniques, including structure-activity relationship (SAR) studies and computational modeling, to guide the synthesis of novel analogs with improved therapeutic profiles.
One key area of focus has been the development of potent enzyme inhibitors. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic potential. nih.gov The study revealed that specific substitutions on the N-phenyl ring significantly influence the inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Notably, the introduction of a 2-methyl-5-nitro substituent on the phenyl ring resulted in a compound with significantly enhanced inhibitory potential compared to the standard drug, acarbose. nih.gov
Table 1: Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives nih.gov
| Compound | Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 5o | 2-CH₃-5-NO₂ | 21.34 ± 0.12 | 11.23 ± 0.15 |
| Acarbose (Standard) | - | 75.26 ± 0.23 | 68.34 ± 0.19 |
Furthermore, research into 4-substituted-3-nitrobenzamide derivatives has demonstrated their potential as anticancer agents. A study evaluating the in vitro anti-tumor activities of these compounds against various cancer cell lines, including HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia), identified several potent analogs. researchgate.net The structure-activity relationship analysis indicated that the nature of the substituent at the 4-position of the nitrobenzamide core plays a critical role in determining the cytotoxic efficacy. researchgate.net
Table 2: In Vitro Anticancer Activity of 4-substituted-3-nitrobenzamide Derivatives (GI50 µM) researchgate.net
| Compound | HCT-116 | MDA-MB-435 | HL-60 |
| 4a | 1.904 | 2.111 | - |
| 4g | - | 1.008 | 1.993 |
| 4l | - | 3.586 | 2.875 |
| 4m | - | 2.543 | 3.112 |
| 4n | - | 2.876 | 3.778 |
These findings underscore the importance of systematic structural modifications to the benzamide scaffold in the development of next-generation therapeutic agents with enhanced potency and selectivity.
Exploration of Benzamide Analogs in Novel Therapeutic Areas
The therapeutic potential of benzamide analogs extends beyond their established roles, with ongoing research exploring their utility in novel therapeutic areas. The adaptability of the this compound scaffold allows for its derivatization to target a diverse range of biological pathways implicated in various diseases.
One such emerging area is the development of antimicrobial agents. A study on new 4-nitrobenzamide (B147303) derivatives demonstrated their in vitro antimicrobial activity. ijpbs.com The research highlighted that specific Schiff base derivatives of 4-nitrobenzamide exhibited notable activity against various microbial strains, suggesting their potential as leads for the development of new anti-infective drugs. ijpbs.com
Another promising avenue is the development of agents targeting urea (B33335) transporters for the treatment of conditions like hyponatremia. A high-throughput screening identified N-[4-(acetylamino)phenyl]-4-nitrobenzamide as an inhibitor of urea transporters. nih.gov Subsequent optimization of this lead compound led to the discovery of analogs with potent inhibitory activity and favorable diuretic effects in preclinical models, indicating the potential of this scaffold in developing novel diuretics. nih.gov
The versatility of the nitro group in drug design also contributes to the exploration of these analogs in various therapeutic contexts. The nitro group can enhance bioactivity and is a feature in a range of therapeutic agents used in antimicrobial and cancer therapies. mdpi.com The synthesis of hybrid molecules incorporating the 4-nitrobenzamide moiety with other pharmacologically active fragments is a strategy being pursued to develop new therapeutics. mdpi.com
Q & A
Q. What are the standard synthetic routes for N-(4-hydroxyphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride reacts with 4-hydroxyphenethylamine in dichloromethane (DCM) with trimethylamine (TEA) as a base . Key parameters include stoichiometric control (1:1 molar ratio of reactants) and rapid reaction completion (30 minutes, monitored via TLC). Optimizing solvent polarity (e.g., DCM vs. THF) and base strength (TEA vs. pyridine) can improve yields. Post-synthesis purification via column chromatography (neutral Al₂O₃) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm for nitro groups) and confirms amide bond formation (δ ~165 ppm for carbonyl) .
- UV-Vis : Identifies π→π* transitions in nitro-aromatic systems (λmax ~270–300 nm) .
- Mass spectrometry (ESI-MS) : Detects molecular ions (e.g., [M+H]⁺) and fragmentation pathways (e.g., amide bond cleavage yielding m/z 150 and 167 ions) .
- XRD : Confirms crystallinity and hydrogen-bonding networks (monoclinic P21/c space group, a = 7.5187 Å, β = 90.033°) .
Q. What preliminary biological activities are associated with this compound?
this compound shares structural motifs with neurokinin-2 antagonists (e.g., SR 48,968 derivatives), suggesting potential neurotropic activity . The nitro group may enhance bioactivity through electron-withdrawing effects, though mutagenicity risks require evaluation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to correlate coupled spins and assign regiochemistry. For example, NOESY can distinguish para-substitution (4-nitro group) from ortho/meta isomers . Computational tools (DFT with B3LYP/6-311G(d,p)) simulate spectra to validate experimental data .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- HOMO-LUMO analysis : Identifies electron-rich (nitrophenyl) and electron-deficient (amide) regions. A narrow HOMO-LUMO gap (~4.5 eV) suggests high polarizability, relevant for nonlinear optical applications .
- Molecular docking : Screens against neurokinin-2 receptors (PDB: 6XYZ) to assess binding affinity. The nitro group’s orientation in the active site correlates with antagonist potency .
Q. How do crystallization conditions affect the solid-state structure and stability?
Crystal packing (P21/c symmetry) is stabilized by O–H···O hydrogen bonds between hydroxyl and nitro groups (d = 2.65 Å). Solvent choice (e.g., ethanol vs. DMF) influences polymorphism. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~220°C, critical for formulation stability .
Q. What strategies mitigate mutagenicity risks associated with nitroaromatic groups?
- Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to retain electron-withdrawing effects while reducing genotoxicity .
- Metabolic profiling : Use liver microsomes to identify nitro-reduction metabolites (e.g., hydroxylamines) and assess DNA adduct formation .
Methodological Best Practices
Q. How should researchers design stability studies for nitrobenzamide derivatives?
Q. What experimental approaches validate amide bond fragmentation in mass spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
